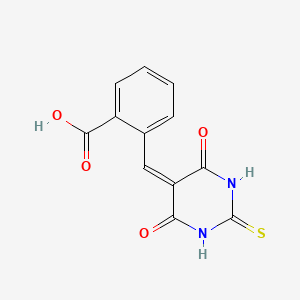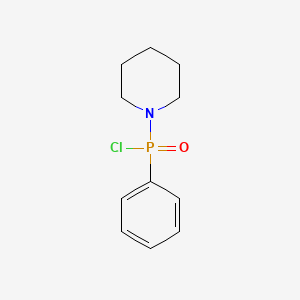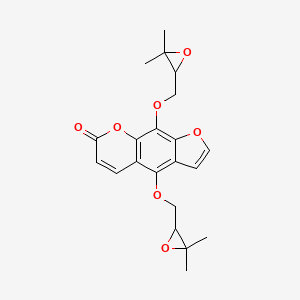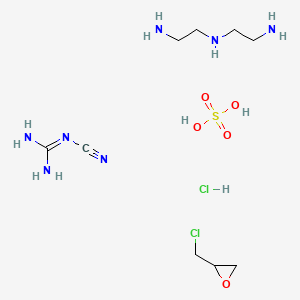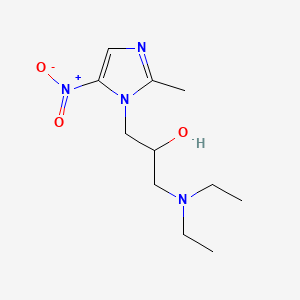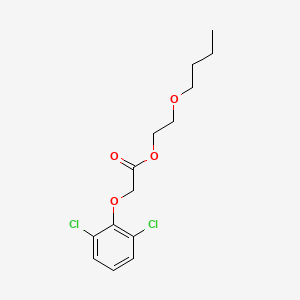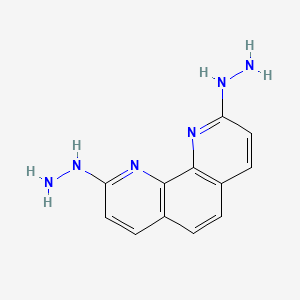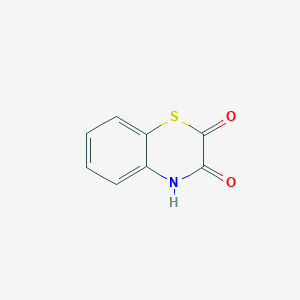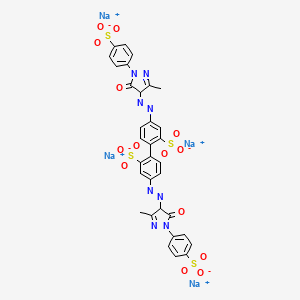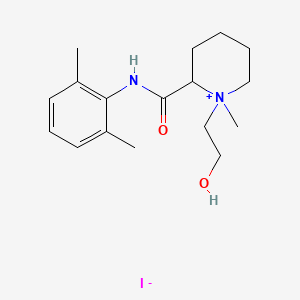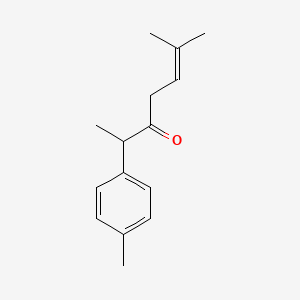
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester is a chemical compound known for its unique structure and properties It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by didecyl ester groups and a tetrachloropyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester typically involves the reaction of phosphonic acid derivatives with tetrachloropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the removal of chlorine atoms.
Substitution: The chlorine atoms in the pyridinyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized pyridinyl compounds.
科学的研究の応用
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester
Uniqueness
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, didecyl ester is unique due to its specific ester groups and the tetrachloropyridinyl moiety. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
77201-12-8 |
|---|---|
分子式 |
C25H42Cl4NO3P |
分子量 |
577.4 g/mol |
IUPAC名 |
2,3,5,6-tetrachloro-4-didecoxyphosphorylpyridine |
InChI |
InChI=1S/C25H42Cl4NO3P/c1-3-5-7-9-11-13-15-17-19-32-34(31,23-21(26)24(28)30-25(29)22(23)27)33-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChIキー |
WMYYWLPHHXQCGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


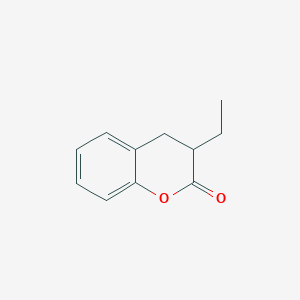
![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
